molecular formula C6H7ClN2O B6249835 (3-amino-2-chloropyridin-4-yl)methanol CAS No. 1002129-57-8

(3-amino-2-chloropyridin-4-yl)methanol

Cat. No.: B6249835
CAS No.: 1002129-57-8
M. Wt: 158.6
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Description

(3-Amino-2-chloropyridin-4-yl)methanol is a pyridine derivative with a hydroxyl-containing methyl group (-CH2OH) at position 4, an amino group (-NH2) at position 3, and a chlorine atom at position 2. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its reactive functional groups.

Properties

CAS No.

1002129-57-8

Molecular Formula

C6H7ClN2O

Molecular Weight

158.6

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-amino-2-chloropyridin-4-yl)methanol typically involves the following steps:

  • Starting Material: The synthesis often begins with 3-amino-2-chloropyridine as the starting material.

  • Halogenation: The pyridine ring is halogenated at the 2-position to introduce the chlorine atom.

  • Hydroxylation: The 4-position of the pyridine ring is then hydroxylated to introduce the hydroxymethyl group.

  • Purification: The final product is purified through recrystallization or other suitable purification techniques.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

(3-Amino-2-chloropyridin-4-yl)methanol: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to reduce the nitro group, if present.

  • Substitution: Substitution reactions at the amino or hydroxyl groups can lead to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation Products: Oxidation can yield pyridine N-oxide derivatives.

  • Reduction Products: Reduction can lead to the formation of amines or other reduced derivatives.

  • Substitution Products: Substitution reactions can produce a variety of functionalized pyridine derivatives.

Scientific Research Applications

Pharmaceutical Applications

(3-amino-2-chloropyridin-4-yl)methanol has been identified as a promising candidate for the development of pharmaceutical agents, particularly those targeting specific pathways involved in disease modulation.

SHP2 Inhibitors

One of the notable applications of this compound is its role as an inhibitor of the SHP2 enzyme, which is implicated in various cancers. Research indicates that compounds derived from this compound can effectively modulate SHP2 activity, thereby offering therapeutic potential in cancer treatment. For instance, a patent describes solid forms of related compounds that show efficacy against SHP2 modulation, suggesting that this compound could be part of a broader class of SHP2 inhibitors used in oncology therapies .

Antimicrobial Agents

Studies have also explored the antimicrobial properties of pyridine derivatives, including this compound. The compound has been tested for its effectiveness against various bacterial strains, indicating potential as an antimicrobial agent. The presence of the amino and chloropyridine groups enhances its interaction with microbial targets, which could lead to the development of new antibiotics .

Synthesis and Chemical Research

The synthesis of this compound involves several chemical reactions that are crucial for producing derivatives with enhanced biological activity.

Synthetic Pathways

Research outlines various synthetic routes for obtaining this compound, often involving the use of starting materials like chlorinated pyridines and amines. These methods not only provide insights into the compound's structure but also facilitate the development of analogs with improved pharmacological properties .

Synthetic Route Starting Materials Yield (%)
Route A2-chloro-pyridine + amine85
Route BChlorinated pyridine + methanol90

Biological Research Applications

Beyond its pharmaceutical relevance, this compound serves as a valuable tool in biological research.

Receptor Studies

The compound has been utilized in studies focusing on muscarinic acetylcholine receptors (mAChRs). Its structural characteristics allow researchers to investigate receptor-ligand interactions, contributing to a better understanding of neurological pathways and potential treatments for related disorders .

Structure–Activity Relationship (SAR) Studies

The compound's variations have been studied to establish structure–activity relationships, which are critical for optimizing drug design. By modifying functional groups on the pyridine ring, researchers can assess changes in biological activity and selectivity towards specific targets .

Mechanism of Action

The mechanism by which (3-amino-2-chloropyridin-4-yl)methanol exerts its effects depends on its specific application. For example, in pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the context of its use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares (3-amino-2-chloropyridin-4-yl)methanol with six related pyridine derivatives, highlighting substituent positions, molecular properties, and applications:

Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
This compound 3-NH2, 2-Cl, 4-CH2OH C₆H₇ClN₂O 159.61 Not explicitly listed Potential pharmaceutical intermediate; hydroxyl and amino groups enhance solubility .
(4-Amino-6-chloropyridin-3-yl)methanol 4-NH2, 6-Cl, 3-CH2OH C₆H₇ClN₂O 159.61 846036-96-2 97% purity; used in microbial screening .
(6-Amino-5-chloropyridin-3-yl)methanol 6-NH2, 5-Cl, 3-CH2OH C₆H₇ClN₂O 159.61 1251924-45-4 95% purity; structural isomer with distinct reactivity .
(2-Chloro-4-iodopyridin-3-yl)methanol 2-Cl, 4-I, 3-CH2OH C₆H₅ClINO 269.47 Not provided Research applications; iodine substitution may influence halogen bonding .
(3-Amino-2-chloropyridin-4-yl)(phenyl)methanone 3-NH2, 2-Cl, 4-C(O)Ph C₁₂H₉ClN₂O 232.67 342899-36-9 Ketone group increases lipophilicity; used in drug design .
1-(3-Amino-2-chloropyridin-4-yl)ethanone 3-NH2, 2-Cl, 4-COCH₃ C₇H₇ClN₂O 170.60 342899-35-8 Acetyl group enhances electrophilic substitution potential .

Key Observations

Positional Isomerism: Compounds with identical molecular formulas (e.g., C₆H₇ClN₂O) exhibit distinct physicochemical properties due to varying substituent positions. For example, this compound and (4-amino-6-chloropyridin-3-yl)methanol differ in amino and chlorine positions, altering hydrogen-bonding capacity and solubility .

Functional Group Impact: Hydroxyl Group: The -CH2OH group in this compound enhances hydrophilicity compared to ketone-containing analogs like (3-amino-2-chloropyridin-4-yl)(phenyl)methanone . Halogen Variation: Replacing chlorine with iodine (e.g., (2-chloro-4-iodopyridin-3-yl)methanol) increases molecular weight and may affect halogen-bonding interactions in crystal engineering .

Synthetic Relevance: Piperidine-catalyzed reactions with ethanol are common for synthesizing amino-chloropyridine derivatives, as seen in the preparation of hexahydroquinoline carbonitriles .

Biological Activity

(3-amino-2-chloropyridin-4-yl)methanol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C6H7ClN2OC_6H_7ClN_2O, and it features a pyridine ring with an amino group and a hydroxymethyl substituent. Its structural characteristics contribute to its biological activity, particularly in interactions with various biological targets.

Property Value
Molecular FormulaC6H7ClN2OC_6H_7ClN_2O
Molecular Weight160.58 g/mol
IUPAC NameThis compound

Antimicrobial Activity

Recent studies have indicated that derivatives of chloropyridine compounds exhibit significant antimicrobial properties. For instance, a series of 4-substituted chloropyridine derivatives were shown to possess high antibacterial potency against various strains, with minimal inhibitory concentrations (MIC) as low as 0.9 µg/mL against Candida tenuis .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Research highlights that certain pyridine derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways, such as the MAP kinase pathway. In silico modeling has suggested that these compounds may interact effectively with proteins involved in tumor growth and angiogenesis .

The mechanism by which this compound exerts its biological effects is primarily through:

  • Enzyme Inhibition : It may inhibit enzymes involved in critical cellular processes, affecting cell signaling and proliferation.
  • Receptor Modulation : The compound could modulate receptors associated with cancer progression and microbial resistance.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that it might induce oxidative stress in target cells, leading to apoptosis in cancer cells.

Study 1: Antimicrobial Efficacy

A study published in Biomolecules demonstrated the effectiveness of chloropyridine derivatives against resistant bacterial strains. The findings indicated that these compounds could serve as lead candidates for developing new antibiotics .

Study 2: Anticancer Activity

In a separate investigation, the anticancer effects of this compound were evaluated in vitro on various cancer cell lines. Results showed a dose-dependent reduction in cell viability, particularly in breast and prostate cancer models. The compound's ability to induce apoptosis was confirmed through flow cytometry assays .

Study 3: Mechanistic Insights

Research focusing on the compound's interaction with phosphodiesterases revealed that it could modulate cAMP levels within cells, influencing pathways that regulate cell growth and survival . This suggests a multifaceted approach to its mechanism of action.

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